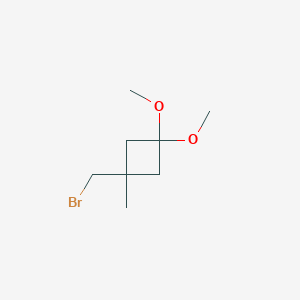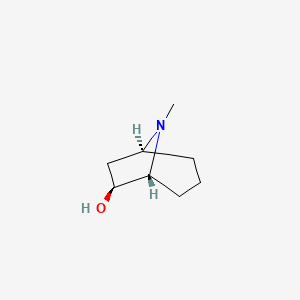
6b-Tropanol
Overview
Description
6b-Tropanol is a tropane alkaloid, a class of naturally occurring chemical compounds that contain a bicyclic structure known as the tropane ring. Tropane alkaloids are primarily found in plants of the Solanaceae and Erythroxylaceae families. These compounds are known for their diverse pharmacological properties, including anticholinergic and stimulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6b-Tropanol typically involves the reduction of tropinone. Tropinone can be reduced to tropine (3α-tropanol) using specific enzymes such as tropinone reductase I (TR-I). This reduction process is crucial for the production of various tropane alkaloids .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including the use of genetically engineered microorganisms to produce the compound. This method is preferred due to its efficiency and sustainability compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 6b-Tropanol undergoes several types of chemical reactions, including:
Oxidation: Conversion to tropinone.
Reduction: Conversion from tropinone.
Substitution: Formation of ester derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate.
Reduction: Enzymatic reduction using tropinone reductase.
Substitution: Esterification reactions using acyl chlorides or anhydrides.
Major Products Formed:
Oxidation: Tropinone.
Reduction: Tropine (3α-tropanol).
Substitution: Various ester derivatives of tropine.
Scientific Research Applications
6b-Tropanol has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other tropane alkaloids.
Biology: Studied for its role in plant defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anticholinergic properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate
Mechanism of Action
6b-Tropanol exerts its effects primarily through its interaction with the cholinergic system. It acts as an anticholinergic agent by blocking the action of the neurotransmitter acetylcholine at muscarinic and nicotinic receptors. This blockade results in various physiological effects, including muscle relaxation and reduced glandular secretions .
Comparison with Similar Compounds
Hyoscyamine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A stimulant with a similar tropane ring structure but different pharmacological effects.
Uniqueness of 6b-Tropanol: this compound is unique due to its specific interaction with cholinergic receptors and its potential for use in various therapeutic applications. Unlike cocaine, which is primarily a stimulant, this compound’s anticholinergic properties make it valuable for different medical uses .
Properties
IUPAC Name |
(1S,5R,6S)-8-methyl-8-azabicyclo[3.2.1]octan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPVPVJLCPBGRW-RNJXMRFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1C(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CCC[C@@H]1[C@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


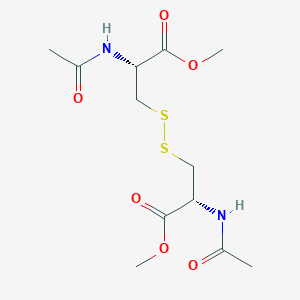
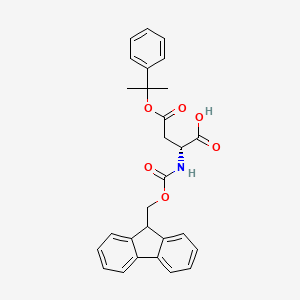
![Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate](/img/structure/B8020629.png)
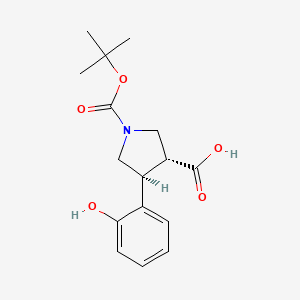
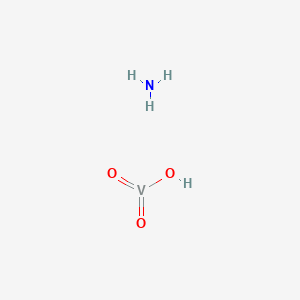
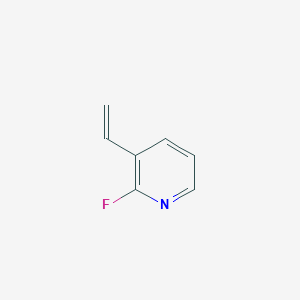
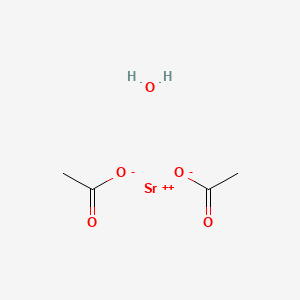
![7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8020655.png)
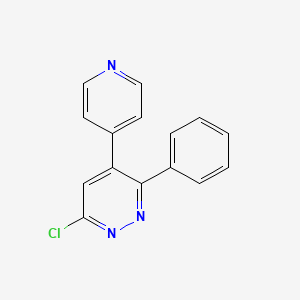
![N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt](/img/structure/B8020665.png)
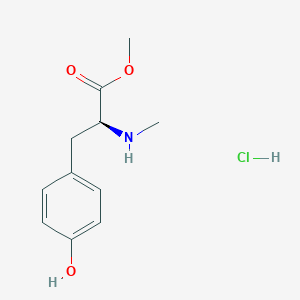
![Ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B8020675.png)
